N-(Chloromethylidene)-N-methylmethanaminium chloride

Catalog No.
S1491266
CAS No.
3724-43-4
M.F
C3H7Cl2N
M. Wt
128 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(Chloromethylidene)-N-methylmethanaminium chlori...

CAS Number

3724-43-4

Product Name

N-(Chloromethylidene)-N-methylmethanaminium chloride

IUPAC Name

chloromethylidene(dimethyl)azanium;chloride

Molecular Formula

C3H7Cl2N

Molecular Weight

128 g/mol

InChI

InChI=1S/C3H7ClN.ClH/c1-5(2)3-4;/h3H,1-2H3;1H/q+1;/p-1

InChI Key

QQVDYSUDFZZPSU-UHFFFAOYSA-M

SMILES

C[N+](=CCl)C.[Cl-]

Synonyms

(Chloromethylene)​Dimethylammonium Chloride; (Chloromethylene)dimethylammonium Chloride; N-(Chloromethylene)-N-methyl-methanaminium Chloride; Arnold’s Reagent; Chloro(dimethylamino)​Methylium Chloride; Chlorodimethylformiminium Chloride; Dimethyl(chl

Canonical SMILES

C[N+](=CCl)C.[Cl-]

Synthesis:

N-(Chloromethylidene)-N-methylmethanaminium chloride, also known as the Vilsmeier reagent, is a versatile reagent commonly used in organic synthesis for the introduction of a formyl (CHO) group onto various nucleophiles. It is typically prepared in situ by reacting N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃) or other chlorinating agents. [PubChem, N-(Chloromethylidene)-N-methylmethanaminium chloride, ]

Applications:

The Vilsmeier reagent finds applications in a diverse range of synthetic transformations, including:

  • Synthesis of β-Lactams: The Staudinger reaction utilizes the Vilsmeier reagent to form β-lactam rings, which are the core structure of various penicillin and cephalosporin antibiotics. [Sigma-Aldrich, (Chloromethylene)dimethyliminium chloride 95, ]
  • N-Vinylation of Heterocycles: Vilsmeier formylation allows for the selective introduction of a vinyl group onto nitrogen atoms in various heterocyclic compounds like indoles, pyridones, and pyrroles. [Sigma-Aldrich, (Chloromethylene)dimethyliminium chloride 95, ]
  • Synthesis of Functionalized Esters: The Vilsmeier reagent can be employed to prepare ester prodrugs, which are masking groups that can enhance the delivery and efficacy of antiviral drugs. [Sigma-Aldrich, (Chloromethylene)dimethyliminium chloride 95, ]
  • Development of Fluorescent Probes: Vilsmeier chemistry plays a role in the synthesis of trimethine cyanine dyes, which are valuable tools for studying the formation of G-quadruplex structures in DNA. [Sigma-Aldrich, (Chloromethylene)dimethyliminium chloride 95, ]

N-(Chloromethylidene)-N-methylmethanaminium chloride, also known as (Chloromethylene)dimethyliminium chloride, is a quaternary ammonium compound with the molecular formula C₃H₇Cl₂N. This compound features a chloromethylidene group attached to a dimethylamino moiety, making it a useful intermediate in various chemical syntheses. It is characterized by its white crystalline appearance and is soluble in water, which enhances its utility in biological and chemical applications .

Vilsmeier reagent is a corrosive and toxic compound. Here are some safety concerns:

  • Acute toxicity: Harmful if swallowed, causes severe skin burns and eye damage [].
  • Corrosivity: May cause severe irritation or burns to eyes, skin, and respiratory tract [].
  • Reactivity: Reacts violently with water, releasing HCl gas [].

  • Alkylation Reactions: The chloromethylidene group can act as an electrophile, allowing for nucleophilic attack by various nucleophiles, leading to the formation of new carbon-nitrogen bonds.
  • Staudinger Reaction: This compound can serve as a reagent in the Staudinger reaction, facilitating the synthesis of β-lactams .
  • Cross-Coupling Reactions: It can also be utilized in cross-coupling reactions to produce N-vinyl substituted indoles, showcasing its versatility as a synthetic intermediate .

Several methods exist for synthesizing N-(Chloromethylidene)-N-methylmethanaminium chloride:

  • Direct Chloromethylation: This method involves the reaction of dimethylamine with chloromethyl methyl ether under acidic conditions to yield the desired product.
  • Quaternization Reaction: Dimethylamine can be treated with chloromethyl ketones or aldehydes, followed by hydrolysis and neutralization to obtain the chloride salt.
  • Alternative Routes: Other synthetic routes may involve the use of different chloromethylating agents or variations in reaction conditions to optimize yield and purity .

N-(Chloromethylidene)-N-methylmethanaminium chloride finds applications in various fields:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of biologically active compounds, particularly in developing antimicrobial and anti-cancer agents.
  • Chemical Synthesis: The compound serves as a reagent in organic synthesis, particularly in creating complex nitrogen-containing structures.
  • Research: It is utilized in laboratories for studying reaction mechanisms and biological interactions due to its reactivity and solubility .

Several compounds share structural similarities with N-(Chloromethylidene)-N-methylmethanaminium chloride. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
N,N-DimethylformamideC₃H₇NOSolvent properties; widely used in organic synthesis.
N,N-DimethylacetamideC₄H₉NOHigher boiling point; used as a solvent and reagent.
Benzyltrimethylammonium chlorideC₁₈H₁₈ClNQuaternary ammonium salt; used in phase transfer catalysis.

N-(Chloromethylidene)-N-methylmethanaminium chloride is unique due to its chloromethylidene group, which enhances its reactivity compared to other amines and quaternary ammonium compounds. Its specific applications in pharmaceutical synthesis further distinguish it from similar compounds .

Physical Description

OtherSolid

UNII

Q39V7G8776

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H360D ***: May damage the unborn child [Danger Reproductive toxicity]

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

3724-43-4

Wikipedia

N-(chloromethylidene)-N-methylmethanaminium chloride

General Manufacturing Information

Pharmaceutical and medicine manufacturing
Methanaminium, N-(chloromethylene)-N-methyl-, chloride (1:1): ACTIVE

Dates

Modify: 2023-08-15

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